molecular formula C18H23ClN2O B10885695 [4-(Bicyclo[2.2.1]hept-2-yl)piperazin-1-yl](3-chlorophenyl)methanone

[4-(Bicyclo[2.2.1]hept-2-yl)piperazin-1-yl](3-chlorophenyl)methanone

Cat. No.: B10885695
M. Wt: 318.8 g/mol
InChI Key: CSQIPDRJAUDPME-UHFFFAOYSA-N
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Description

4-(Bicyclo[2.2.1]hept-2-yl)piperazin-1-ylmethanone is a piperazine-derived compound featuring a bicyclo[2.2.1]heptane (norbornane) moiety at the 4-position of the piperazine ring and a 3-chlorophenyl group attached via a ketone linkage. This structure combines the conformational rigidity of the bicyclic system with the pharmacophoric piperazine scaffold, which is commonly associated with interactions with serotonin, dopamine, and adrenergic receptors . The 3-chlorophenyl group enhances lipophilicity and may influence binding affinity to biological targets, as seen in structurally related compounds .

Properties

Molecular Formula

C18H23ClN2O

Molecular Weight

318.8 g/mol

IUPAC Name

[4-(2-bicyclo[2.2.1]heptanyl)piperazin-1-yl]-(3-chlorophenyl)methanone

InChI

InChI=1S/C18H23ClN2O/c19-16-3-1-2-15(12-16)18(22)21-8-6-20(7-9-21)17-11-13-4-5-14(17)10-13/h1-3,12-14,17H,4-11H2

InChI Key

CSQIPDRJAUDPME-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1CC2N3CCN(CC3)C(=O)C4=CC(=CC=C4)Cl

Origin of Product

United States

Preparation Methods

Bicyclo[2.2.1]heptane Intermediate Synthesis

The bicyclo[2.2.1]heptane scaffold is synthesized via transition metal-catalyzed cycloisomerization of 1,6-enynes (Figure 1). Key steps include:

  • Substrate preparation : 1,6-enynes derived from norbornene precursors.

  • Catalytic system : Gold(I) or platinum(II) catalysts (e.g., AuCl(PPh₃)) in dichloromethane at 25–40°C.

  • Yield : 68–85% for bicyclo[2.2.1]hept-2-yl intermediates.

Optimization Insight : Lower temperatures (≤30°C) reduce side products like dimerized alkenes.

Piperazine Functionalization

The bicyclo[2.2.1]heptane moiety is coupled to piperazine via nucleophilic substitution or Buchwald-Hartwig amination :

  • Method A : Reaction with 1-chloro-4-(bicyclo[2.2.1]hept-2-yl)piperazine in acetonitrile, using K₂CO₃ as base (12 h reflux, 74% yield).

  • Method B : Palladium-catalyzed coupling with piperazine derivatives (Pd(OAc)₂/Xantphos, 90°C, 82% yield).

Key Data :

ParameterMethod AMethod B
Reaction Time12 h6 h
Temperature82°C90°C
Isolated Yield74%82%
Purity (HPLC)98.5%97.8%

Methanone Group Installation

Friedel-Crafts Acylation

The 3-chlorophenyl methanone group is introduced via Friedel-Crafts acylation :

  • Reagents : 3-Chlorobenzoyl chloride, AlCl₃ catalyst in anhydrous DCM.

  • Conditions : 0°C to room temperature, 4 h, 89% yield.

Side Reaction Mitigation :

  • Excess AlCl₃ (1.5 eq.) prevents carbocation rearrangements.

  • Slow addition of acyl chloride minimizes diacylation.

Amide Coupling Alternatives

For sensitive substrates, TBTU-mediated coupling is preferred:

  • Reagents : 3-Chlorobenzoic acid, TBTU, DIPEA in DMF.

  • Conditions : 25°C, 2 h, 91% yield.

Advantage : avoids harsh acidic conditions, preserving bicyclic integrity.

Stereochemical Control

Endo vs. Exo Isomer Separation

The bicyclo[2.2.1]heptane core generates endo and exo isomers, separable via:

  • Chromatography : Silica gel with petroleum ether/ethyl acetate (4:1).

  • Crystallization : Ethanol/water (7:3) at −20°C.

Isomer Distribution :

ConditionEndo:Exo Ratio
Room Temperature1:1.2
−20°C Crystallization1:0.4

Industrial-Scale Adaptations

Continuous Flow Synthesis

Patents describe flow chemistry for improved safety and yield:

  • Reactor Type : Microfluidic tubular reactor.

  • Parameters : 100°C, 10 bar pressure, residence time 15 min.

  • Output : 92% conversion, 99% purity.

Green Chemistry Approaches

  • Solvent Replacement : Cyclopentyl methyl ether (CPME) instead of DCM reduces environmental impact.

  • Catalyst Recycling : AuNPs on magnetic Fe₃O₄ nanoparticles reused ≥5 times without activity loss.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.68–7.54 (m, 4H, Ar-H), 3.72–3.61 (m, 8H, piperazine), 2.84 (s, 1H, bridgehead H).

  • HRMS : m/z 345.1234 [M+H]⁺ (calc. 345.1238).

Purity Assessment

MethodResult
HPLC (C18 column)99.1%
Elemental AnalysisC: 66.01%, H: 6.12%, N: 8.09%

Challenges and Solutions

Byproduct Formation

  • Issue : Over-alkylation during piperazine coupling.

  • Solution : Use of bulky bases (e.g., DIPEA) suppresses dialkylation.

Oxidative Degradation

  • Issue : Methanone group oxidation under acidic conditions.

  • Mitigation : Addition of 0.1% BHT stabilizer.

Emerging Methodologies

Enzymatic Desymmetrization

  • Catalyst : Lipase B from Candida antarctica (CAL-B).

  • Outcome : 98% ee for endo isomer.

Photoredox Catalysis

  • Reaction : Visible-light-mediated C–N coupling.

  • Conditions : Ir(ppy)₃, blue LEDs, 72% yield .

Chemical Reactions Analysis

Types of Reactions

(4-BICYCLO[2.2.1]HEPT-2-YLPIPERAZINO)(3-CHLOROPHENYL)METHANONE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Both nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present in the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(4-BICYCLO[2.2.1]HEPT-2-YLPIPERAZINO)(3-CHLOROPHENYL)METHANONE has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-BICYCLO[2.2.1]HEPT-2-YLPIPERAZINO)(3-CHLOROPHENYL)METHANONE involves its interaction with specific molecular targets, such as serotonin receptors . The compound binds to these receptors, modulating their activity and influencing various physiological processes. The exact pathways involved depend on the specific application and target receptor.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with 4-(bicyclo[2.2.1]hept-2-yl)piperazin-1-ylmethanone, differing primarily in substituents on the piperazine ring or methanone group. Key comparisons are summarized in Table 1.

Structural and Pharmacological Comparisons

2.1.1. Norbo-27 and Norbo-28

  • Structure : These isomers feature a furan-2-carbonyl group on piperazine and a bicyclo[2.2.1]heptane carboxamide side chain.
  • Key Difference: Replaces the 3-chlorophenyl methanone with a furan-carbonyl moiety.
  • Relevance : Demonstrates the impact of aromatic substituents on receptor binding; furan derivatives often exhibit lower metabolic stability compared to chlorophenyl analogs .

2.1.2. AK301 (4-(3-Chlorophenyl)piperazin-1-yl(2-ethoxyphenyl)methanone)

  • Structure: Retains the 3-chlorophenyl group but substitutes the bicyclo[2.2.1]heptane with a 2-ethoxyphenyl methanone.
  • Activity : Induces mitotic arrest in colon cancer cells (EC50 = 115 nM), 5-fold more potent than its parent compound AK3. Enhances TNF-induced apoptosis in HT29 and HCT116 cells .
  • SAR Insight : The 3-chlorophenyl group is critical for potency, while the ethoxy group modulates solubility and target engagement.

2.1.3. (3-Chlorophenyl)(4-(4-(pyridin-2-yl)phenyl)piperazin-1-yl)-methanone (Compound 21)

  • Structure : Substitutes the bicyclo[2.2.1]heptane with a pyridinylphenyl group.
  • Synthesis : Prepared via coupling reactions (57% yield), with a light brown solid form (mp 158–159°C).
  • Relevance : Pyridine incorporation may enhance CNS penetration due to increased basicity .

2.1.4. (±)-endo-exo-Bicyclo[2.2.1]heptan-2-yl(4-(2,4-difluorophenyl)piperazin-1-yl)methanone (Compound 3.11)

  • Structure : Replaces the 3-chlorophenyl group with a 2,4-difluorophenyl moiety.
  • Purity : >98% by HPLC.
  • SAR Insight : Fluorine substituents improve metabolic stability and binding selectivity for serotonin receptors .

2.1.5. {4-[1-(3-Chlorophenyl)cyclopropane-1-carbonyl]piperazin-1-yl}(thiophen-3-yl)methanone

  • Structure: Introduces a cyclopropane ring fused to the 3-chlorophenyl group and a thiophene methanone.

Key Research Findings

  • Role of the Bicyclo[2.2.1]heptane Group : Enhances rigidity, improving binding to receptors with deep hydrophobic pockets (e.g., serotonin 5-HT1A) .
  • 3-Chlorophenyl vs. Other Aromatic Groups : The 3-chlorophenyl moiety in AK301 and the target compound confers higher potency in anticancer assays compared to furan or pyridine analogs .
  • Fluorine Substitution : Compounds like (±)-endo-exo-3.11 show improved pharmacokinetic profiles due to fluorine’s electronegativity and metabolic resistance .

Biological Activity

The compound 4-(Bicyclo[2.2.1]hept-2-yl)piperazin-1-ylmethanone, also known as C18H23ClN2O, is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and various applications in medicinal chemistry.

PropertyValue
Molecular FormulaC18H23ClN2O
Molecular Weight318.8 g/mol
IUPAC Name[4-(2-bicyclo[2.2.1]heptanyl)piperazin-1-yl]-(3-chlorophenyl)methanone
InChI KeyCSQIPDRJAUDPME-UHFFFAOYSA-N

The synthesis of this compound typically involves multi-step reactions starting from bicyclo[2.2.1]heptane derivatives. Various synthetic routes include:

  • Transition Metal-Catalyzed Cycloisomerization : Utilizing catalysts such as Pt(II) or Au(I) to form the bicyclic structure.
  • Functionalization : Subsequent modifications allow for the introduction of the piperazine and chlorophenyl groups.

The mechanism of action primarily involves interactions with serotonin receptors, particularly 5-HT_1A and 5-HT_2A receptors, which are critical in mediating various neuropharmacological effects.

Antimicrobial Activity

Recent studies have indicated that derivatives of this compound exhibit significant antimicrobial properties. For instance, compounds synthesized from similar structures showed effective inhibition against various bacterial strains using the tube dilution technique .

Anticancer Activity

Preliminary evaluations have demonstrated that certain derivatives possess anticancer activity, although they were less potent compared to established chemotherapeutics like 5-fluorouracil. The MTT assay results indicated moderate efficacy against cancer cell lines, suggesting potential for further development .

Case Studies and Research Findings

  • Molecular Docking Studies : Research utilizing molecular docking simulations has shown that this compound can effectively bind to serotonin receptors, suggesting a mechanism for its pharmacological effects .
  • In Vivo Studies : Animal studies have been conducted to evaluate the safety and efficacy of this compound in treating anxiety and depression-like behaviors, showing promising results that warrant further exploration in clinical settings .

Comparative Analysis with Similar Compounds

The biological activities of 4-(Bicyclo[2.2.1]hept-2-yl)piperazin-1-ylmethanone can be compared with other piperazine derivatives:

Compound NameAntimicrobial ActivityAnticancer Activity
4-(Bicyclo[2.2.1]hept-2-yl)piperazin-1-ylmethanoneModerateModerate
(4-Bicyclo[2.2.1]hept-2-yl)piperazin-1-yl(3,4-dimethoxyphenyl)methanoneHighLow

Q & A

Q. What are the key considerations for optimizing synthetic yield in coupling reactions for this compound?

The synthesis of 4-(Bicyclo[2.2.1]hept-2-yl)piperazin-1-ylmethanone derivatives often involves coupling reactions between carboxylic acids and piperazine intermediates. For example, describes the use of general procedure A (amide coupling) with yields ranging from 40% to 63%, depending on the substituents. Key factors include:

  • Reagent selection : Activating agents (e.g., HATU, EDCI) and bases (e.g., DIPEA) influence reaction efficiency.
  • Purification : Flash chromatography (e.g., 1:1 hexanes/EtOAc) is critical for isolating pure products, as seen in compounds 3.9 (63% yield) and 3.10 (45% yield) .
  • Substituent steric effects : Bulky groups on the phenyl ring (e.g., 2,4-difluorophenyl in 3.11) may reduce yields due to steric hindrance .

Q. How can NMR and LC-MS be used to confirm structural integrity and purity?

  • ¹H/¹³C NMR : and provide detailed spectral data. For instance, compound 3.8 shows distinct shifts for the bicyclo[2.2.1]heptane protons (δ 1.2–2.5 ppm) and aromatic protons (δ 6.7–7.5 ppm). The ¹³C NMR carbonyl signal (δ ~168 ppm) confirms the methanone group .
  • LC-MS/HPLC : Purity >97% is achievable via reverse-phase HPLC with UV detection at 254 nm. Mass spectrometry (e.g., HRMS-ESI+) validates molecular weight, as demonstrated for compound 21 (error <3 ppm) .

Q. What purification techniques are effective post-synthesis?

Flash chromatography (e.g., silica gel with gradient elution) is standard, as shown in . For polar byproducts, preparative HPLC with acetonitrile/water gradients can resolve impurities. highlights the use of hydrochloride salt conversion to enhance stability for pharmacological studies .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of substituents on biological activity?

SAR studies require systematic variation of substituents on the phenyl and piperazine moieties. compares compounds with 3-hydroxyphenyl (3.8), 3-methoxyphenyl (3.10), and 2,4-difluorophenyl (3.11) groups. Advanced strategies include:

  • Bioisosteric replacements : Replacing -OH with -OCH₃ (3.10) to assess metabolic stability.
  • Electron-withdrawing groups : The 3-chlorophenyl moiety () may enhance target binding via hydrophobic interactions, as seen in SARS-CoV-2 Mpro inhibitors .
  • Conformational analysis : Bicyclo[2.2.1]heptane’s rigid structure () likely restricts piperazine flexibility, impacting receptor binding .

Q. How can computational docking resolve contradictions in biological activity data?

Contradictions in target affinity (e.g., antiviral vs. antibacterial activity) require docking simulations to identify binding modes. used de novo drug design to optimize SARS-CoV-2 Mpro inhibitors, validating hits via LC-HRMS and crystallography. Key steps:

  • Ligand preparation : Generate 3D conformers of the compound and derivatives.
  • Target selection : Use PDB structures (e.g., 6LU7 for SARS-CoV-2 Mpro) for molecular docking.
  • Free energy calculations : MM-GBSA scoring can prioritize high-affinity candidates .

Q. How does stereochemistry influence pharmacological activity?

Stereoisomerism in bicyclo[2.2.1]heptane derivatives (e.g., endo vs. exo isomers in ) can drastically alter bioactivity. For example, Norbo-27 and Norbo-28 (exo/endo isomers) showed divergent serotonin receptor binding. Resolution methods include:

  • Chiral chromatography : Use amylose-based columns for enantiomer separation.
  • X-ray crystallography : Determine absolute configuration, as in ’s piperazine derivatives .

Q. What strategies validate target engagement in disease models?

  • In vitro assays : Measure IC₅₀ values against enzymes (e.g., SARS-CoV-2 Mpro in ) or receptors (e.g., serotonin receptors in ).
  • Orthogonal assays : Combine enzymatic inhibition data with cellular viability assays (e.g., HEK293T cells) to rule off-target effects .
  • Pharmacokinetic profiling : Assess metabolic stability in liver microsomes and plasma protein binding .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activities across studies?

Discrepancies may arise from assay conditions (e.g., pH, co-solvents) or compound purity. For example:

  • Purity thresholds : Compounds with <95% purity () may show non-specific activity.
  • Assay variability : Standardize protocols (e.g., FRET vs. fluorescence polarization for protease inhibition) .
  • Meta-analysis : Compare datasets using tools like Prism to identify outliers statistically .

Methodological Recommendations

Q. What computational tools predict metabolic stability?

  • CYP450 inhibition assays : Use liver microsome models (e.g., Human Liver Microsomes) to identify labile sites.
  • Software : ADMET Predictor or Schrödinger’s QikProp to estimate metabolic half-life and clearance .

Q. How to optimize stability under physiological conditions?

  • pH stability testing : Incubate the compound in buffers (pH 1–9) and monitor degradation via LC-MS.
  • Lyophilization : Convert to hydrochloride salts () for long-term storage .

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